S-Glyceroylglutathione
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Overview
Description
S-Glyceroylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is formed through the enzymatic synthesis involving α-oxo aldehydes and reduced glutathione in the presence of glyoxalase I . This compound is of significant interest due to its biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Glyceroylglutathione is prepared by enzymatic synthesis from hydroxypyruvaldehyde and reduced glutathione in the presence of glyoxalase I . The reaction involves the formation of a hemithioacetal intermediate, which is then isomerized to form this compound. The compound is purified using ion exchange chromatography on Dowex 1 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the enzymatic synthesis route provides a reliable, large-scale procedure for its preparation and purification .
Chemical Reactions Analysis
Types of Reactions
S-Glyceroylglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol form of this compound.
Substitution: Various substituted glutathione derivatives.
Scientific Research Applications
S-Glyceroylglutathione has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glutathione-related reactions and mechanisms.
Biology: Investigated for its role in cellular redox regulation and detoxification processes.
Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the development of antioxidant formulations and as a biochemical reagent.
Mechanism of Action
S-Glyceroylglutathione exerts its effects primarily through its role in the glyoxalase system. It is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. The compound is converted to S-D-lactoylglutathione by glyoxalase I, which is then hydrolyzed to reduced glutathione and D-lactate by glyoxalase II . This pathway helps maintain cellular redox balance and protect against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- S-D-Lactoylglutathione
- S-Mandelylglutathione
- S-Glycolylglutathione
Comparison
S-Glyceroylglutathione is unique due to its specific formation from hydroxypyruvaldehyde and its distinct role in the glyoxalase pathway. Compared to other S-acylglutathione derivatives, it has unique biochemical properties and specific applications in redox biology and detoxification processes .
Properties
CAS No. |
50409-84-2 |
---|---|
Molecular Formula |
C13H21N3O9S |
Molecular Weight |
395.39 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-amino-5-(2,3-dihydroxypropanoyloxy)-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H21N3O9S/c14-6(1-2-10(21)25-13(24)8(18)4-17)11(22)16-7(5-26)12(23)15-3-9(19)20/h6-8,17-18,26H,1-5,14H2,(H,15,23)(H,16,22)(H,19,20)/t6-,7-,8?/m0/s1 |
InChI Key |
TUXGNBWZZLCNOJ-WPZUCAASSA-N |
Isomeric SMILES |
C(CC(=O)OC(=O)C(CO)O)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
Canonical SMILES |
C(CC(=O)OC(=O)C(CO)O)C(C(=O)NC(CS)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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